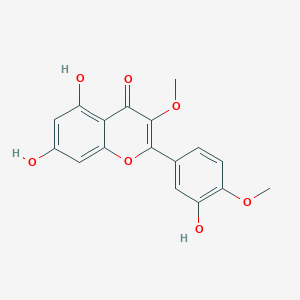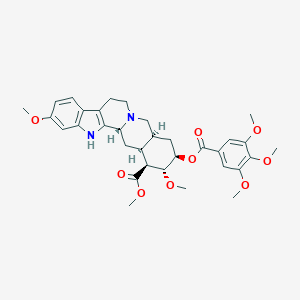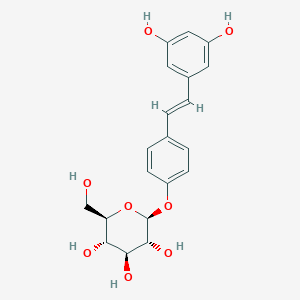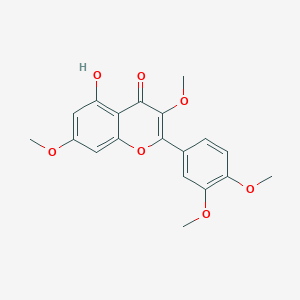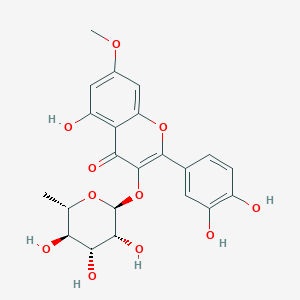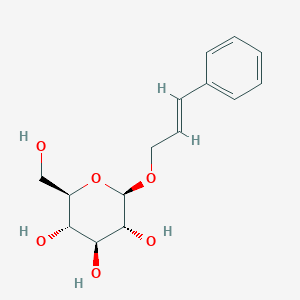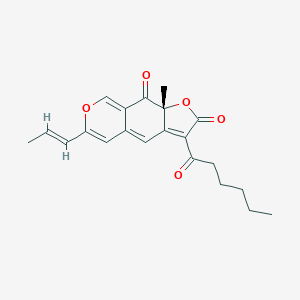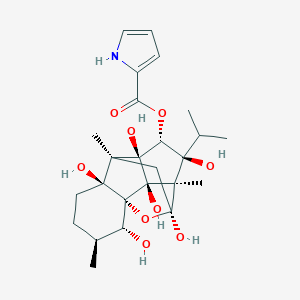
Salsolinol hydrobromide
Descripción general
Descripción
Salsolinol hydrobromide is a tetrahydroisoquinoline derivative. Its presence in humans was first detected in the urine of Parkinsonian patients on l-DOPA medication . It is a potential neurotoxin suspected to contribute to alcohol abuse . It appears that salsolinol excites the ventral tegmental area (VTA) dopamine neurons indirectly by activating μ-opioid receptors (MORs), which inhibit GABA neurons in the VTA .
Synthesis Analysis
Salsolinol is the condensation product of acetaldehyde and dopamine . It exists as R and S enantiomers . Endogenously, non-enzymatic condensation of dopamine with acetaldehyde yields a racemic mixture of enantiomers, while stereoselective enzymatic synthesis from dopamine via ®-salsolinol synthase generates the ®-enantiomer .Molecular Structure Analysis
The molecular formula of Salsolinol hydrobromide is C10H14BrNO2 . It has a molecular weight of 260.13 g/mol . The IUPAC name is (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide .Chemical Reactions Analysis
Salsolinol is a potential neurotoxin suspected to contribute to alcohol abuse . It appears that salsolinol excites the ventral tegmental area (VTA) dopamine neurons indirectly by activating μ-opioid receptors (MORs), which inhibit GABA neurons in the VTA .Physical And Chemical Properties Analysis
Salsolinol hydrobromide has a molecular weight of 260.13 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 0 . The exact mass is 259.02079 g/mol and the monoisotopic mass is also 259.02079 g/mol .Aplicaciones Científicas De Investigación
Neurotransmission Studies
Salsolinol hydrobromide is studied for its role in neurotransmission, particularly its interaction with dopamine and potential neurotoxic effects. It is suspected to contribute to alcohol abuse by exciting dopamine neurons in the ventral tegmental area (VTA) through μ-opioid receptors .
Microbial Production Research
Research has detailed the production of Salsolinol by gut-associated bacteria like E. coli, suggesting that microbial production of Salsolinol could occur in the gut, especially in the presence of alcohol .
Neuroprotection Versus Neurotoxicity
Studies have explored the dual nature of Salsolinol as both neuroprotective and neurotoxic. It has been found to decrease reactive oxygen species levels and caspase activity induced by oxidative stressors in cell models .
Receptor Interaction Analysis
Salsolinol has been analyzed for its agonistic and antagonistic actions on various receptors. For example, it could act as an agonist on prejunctional α-adrenergic receptors, while its derivatives could act as antagonists on dopaminergic receptors .
Mecanismo De Acción
Target of Action
Salsolinol hydrobromide primarily targets dopaminergic neurons in the central nervous system . It also interacts with μ-opioid receptors (MORs) , which indirectly excite the ventral tegmental area (VTA) dopamine neurons by inhibiting GABA neurons in the VTA .
Mode of Action
Salsolinol hydrobromide interacts with its targets through a series of biochemical reactions. It is produced by Escherichia coli in the presence of dopamine, and this production is enhanced in the presence of alcohol . It is known to excite the VTA dopamine neurons indirectly by activating MORs .
Biochemical Pathways
Salsolinol can be formed in the mammalian brain by three different mechanisms :
Pharmacokinetics
It is known that salsolinol can cross the blood-brain barrier .
Result of Action
Salsolinol hydrobromide has been investigated as a potential contributor to the development of neurodegenerative diseases such as Parkinson’s disease (PD) . It has been found to decrease significantly the reactive oxygen species level in SH-SY5Y cells treated by 500 μM H2O2 and the caspase activity induced by 300 μM of H2O2 or 100 μM of 6-hydroxydopamine .
Action Environment
The production of Salsolinol hydrobromide is influenced by environmental factors. For example, it is produced by Escherichia coli in the presence of dopamine, and this production is enhanced in the presence of alcohol . This suggests that microbial Salsolinol production could exist in the gut, which approximates physiological conditions within the mammalian GI tract .
Safety and Hazards
Direcciones Futuras
Although the neurotoxic properties of salsolinol have been emphasized, its neuroprotective properties should not be neglected and need greater consideration . It is considered to alter the function of dopaminergic neurons in the central nervous system, and multiple hypotheses on its physiological and/or pathophysiological role have emerged .
Propiedades
IUPAC Name |
(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGXKJQIOUTTB-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191600 | |
| Record name | Salsolinol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salsolinol hydrobromide | |
CAS RN |
38221-21-5 | |
| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, hydrobromide (1:1), (1S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38221-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salsolinol hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salsolinol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



